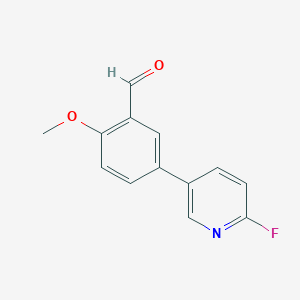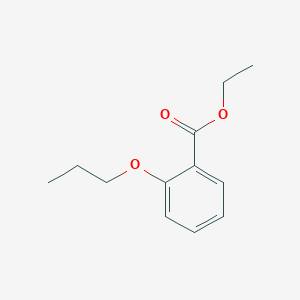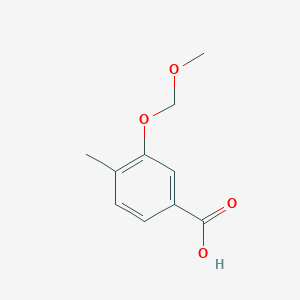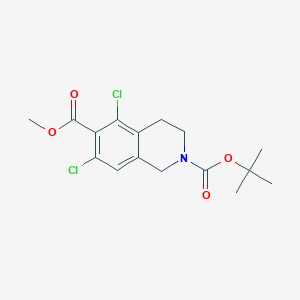
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate has been studied and used in a variety of scientific research applications. It has been used to study the effects of various compounds on cell growth and metabolism, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of various hormones on cell physiology, including the effects of glucocorticoids and other hormones on cell growth and metabolism. Additionally, this compound has been used to study the effects of various compounds on the immune system, as well as to investigate the mechanisms of action of various antibiotics.
Mechanism of Action
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and phosphodiesterases. It has also been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2. In addition, this compound has been shown to interact with certain receptors, such as the glucocorticoid receptor and the estrogen receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and phosphodiesterases. Additionally, this compound has been shown to affect the expression of certain genes, such as those involved in the regulation of cell growth and metabolism. It has also been shown to affect the activity of certain proteins, such as cyclooxygenase-2. Finally, this compound has been shown to interact with certain receptors, such as the glucocorticoid receptor and the estrogen receptor.
Advantages and Limitations for Lab Experiments
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is non-toxic and has a relatively low molecular weight. Additionally, it has a wide range of applications, from studying the effects of various compounds on cell growth and metabolism to investigating the mechanisms of action of various drugs. However, this compound also has some limitations. For example, it is not very soluble in water, and it can be difficult to accurately measure its concentration in a solution.
Future Directions
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate has a wide range of potential future directions. For example, it could be used to study the effects of various compounds on the immune system and to investigate the mechanisms of action of various antibiotics. Additionally, it could be used to study the effects of various hormones on cell physiology, as well as to investigate the effects of glucocorticoids and other hormones on cell growth and metabolism. Finally, it could be used to study the effects of various compounds on gene expression, as well as to investigate the mechanisms of action of various drugs.
Synthesis Methods
Methyl 5-isopropyl-1H-pyrrole-2-carboxylate can be synthesized from the reaction of 5-isopropyl-1H-pyrrole-2-carboxylic acid and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate product, which is then converted to this compound. This method of synthesis is both simple and cost-effective, making it an attractive option for researchers.
properties
IUPAC Name |
methyl 5-propan-2-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-5-8(10-7)9(11)12-3/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKRBDOGJRRHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)


![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)